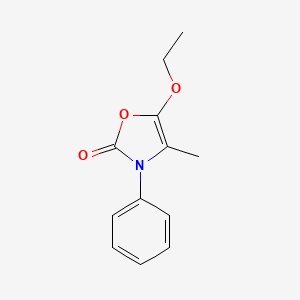

5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one

Description

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

5-ethoxy-4-methyl-3-phenyl-1,3-oxazol-2-one |

InChI |

InChI=1S/C12H13NO3/c1-3-15-11-9(2)13(12(14)16-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

InChI Key |

VRKVMBOQAZADAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N(C(=O)O1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hippuric Acid Derivatives with Benzaldehydes

One of the most established methods for synthesizing oxazol-2-one derivatives, including analogs of 5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one, involves the cyclization of hippuric acid derivatives with substituted benzaldehydes under acidic conditions.

- Procedure : Hippuric acid derivatives are first prepared by reacting benzoyl chloride with glycine in alkaline medium, followed by acidification to precipitate the hippuric acid derivative.

- Cyclization : The hippuric acid derivative is then reacted with the appropriate benzaldehyde in polyphosphoric acid at 90°C for about 4 hours, promoting cyclization to form the oxazol-2-one ring system.

- Isolation : After reaction completion, the mixture is poured into water, and the product is isolated by filtration and recrystallization.

This method is widely used due to its straightforward approach and relatively good yields for substituted oxazolones.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of oxazolones, including 2-phenyl-5(4H)-oxazolone derivatives, which are structurally related to this compound.

- Catalysts : Use of catalysts such as dodecatungstophosphoric acid, samarium, or ruthenium(III) chloride enhances reaction rates and yields.

- Reaction Conditions : Hippuric acid and aldehydes or ketones are irradiated under microwave conditions in the presence of acetic anhydride and catalyst, leading to rapid cyclization.

- Advantages : This method reduces reaction time significantly and improves product yield and purity compared to conventional heating.

Hydrolysis and Decarboxylation of Ethyl Esters

A patented method describes the preparation of 4-methyl-5-ethoxy oxazole derivatives via hydrolysis of ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate followed by decarboxylation.

- Hydrolysis : The ethyl ester is hydrolyzed under alkaline conditions, followed by acidification to precipitate the corresponding oxazole-2-carboxylic acid.

- Decarboxylation : Heating induces decarboxylation to yield the target 5-ethoxy-4-methyl oxazole compound.

- Process Optimization : The method addresses issues such as low solubility, high energy consumption, and long reaction times by optimizing reaction temperature and phase conditions to improve yield and safety.

Detailed Reaction Conditions and Yields

Research Findings and Comparative Analysis

- The classical cyclization method remains a reliable approach for synthesizing oxazolones with various substitutions, including phenyl and ethoxy groups, but requires longer reaction times and careful control of acidic conditions to avoid decomposition.

- Microwave-assisted synthesis offers a significant advantage in reducing reaction time and improving yields, making it suitable for rapid library synthesis in medicinal chemistry.

- The patented hydrolysis-decarboxylation method provides an industrially viable route with improved process safety and energy efficiency, addressing common issues such as product decomposition and solvent use.

- The presence of the phenyl group in this compound enhances its potential biological activity, which motivates the development of efficient synthetic routes to facilitate further pharmacological studies.

Summary Table of Preparation Methods

| Aspect | Cyclization of Hippuric Acid | Microwave-Assisted Synthesis | Hydrolysis-Decarboxylation Method |

|---|---|---|---|

| Reaction Type | Acid-catalyzed cyclization | Microwave-assisted cyclization | Hydrolysis followed by decarboxylation |

| Key Reagents | Hippuric acid, benzaldehyde | Hippuric acid, aldehydes, acetic anhydride | Ethyl ester of oxazole carboxylate |

| Catalyst/Acid | Polyphosphoric acid | Dodecatungstophosphoric acid, samarium, RuCl3 | None specified |

| Reaction Time | ~4 hours | Minutes to 1 hour | Several hours |

| Yield | Moderate to high | High | High |

| Scalability | Moderate | Moderate | High (industrial scale) |

| Advantages | Well-established, versatile | Fast, energy-efficient | Safe, low solvent use, stable process |

| Limitations | Longer reaction time, acidic conditions | Requires microwave equipment | Requires careful temperature control |

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of bacterial strains. A study evaluated the structure-activity relationship (SAR) of various derivatives of 2-phenyloxazol-5(4H)-ones, including 5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one. Key findings include:

- Increased Potency : Modifications to the compound's structure can enhance its antibacterial activity. For instance, the introduction of a 4-methoxy group resulted in a two-fold increase in activity against Staphylococcus aureus , Staphylococcus epidermidis , and Pseudomonas aeruginosa .

- Broad Spectrum : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, retaining effectiveness against strains such as Klebsiella pneumoniae and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity Level | Modification Impact |

|---|---|---|

| Staphylococcus aureus | High | 2-fold increase with 4-methoxy group |

| Staphylococcus epidermidis | High | Retained activity with modifications |

| Pseudomonas aeruginosa | Moderate | Improved with specific substitutions |

| Klebsiella pneumoniae | Moderate | Maintained activity |

| Escherichia coli | Variable | Decreased activity with some modifications |

Anticancer Properties

Research indicates that this compound may possess anticancer properties. The compound's ability to inhibit cancer cell proliferation has been observed in various studies:

- Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential for development as an anticancer agent .

- Mechanism of Action : The exact mechanism remains under investigation, but it is believed that the oxazole ring plays a crucial role in modulating cellular pathways associated with cancer growth and survival.

Drug Discovery and Development

The structural versatility of this compound makes it an attractive candidate for further drug development:

- Lead Compound : Its biological activities position it as a lead compound for developing new antimicrobial and anticancer agents. Ongoing research aims to optimize its efficacy and reduce potential side effects .

- Pharmacological Potential : Given its promising activity profiles, further exploration into its pharmacokinetics and pharmacodynamics is essential for assessing its viability as a therapeutic agent.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study published in Molecules detailed the synthesis of various oxazole derivatives and their biological evaluations, highlighting the impact of structural modifications on antimicrobial potency .

- Another research article focused on the anticancer potential of oxazole derivatives, including this compound, demonstrating significant cytotoxic effects against several cancer cell lines .

Mechanism of Action

The mechanism of action of 5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-ethoxy-4-methyl-3-phenyloxazol-2(3H)-one with analogous heterocyclic compounds, focusing on structural features, synthetic pathways, and physicochemical properties.

Table 1: Structural and Functional Comparison

Biological Activity

5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one is a compound belonging to the oxazolone family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antibacterial, antifungal, anticancer, anti-inflammatory, and other pharmacological properties based on various research findings.

Chemical Structure and Properties

This compound features an oxazolone ring with ethoxy and methyl substituents, providing a unique chemical scaffold that influences its biological interactions. The presence of the phenyloxazole moiety enhances its potential for various biological activities.

Antibacterial Activity

Research indicates that compounds within the oxazolone class exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| OBS 9b | Staphylococcus aureus | 16 |

| OBS 9a | Escherichia coli | 32 |

| OBS 9f | Pseudomonas aeruginosa | 64 |

The introduction of different substituents on the oxazolone ring can enhance or diminish antibacterial activity. For example, the incorporation of electron-withdrawing groups has been observed to improve potency against certain bacterial strains while reducing activity against others .

Antifungal Activity

In addition to antibacterial effects, this compound exhibits promising antifungal properties. A study evaluating various derivatives found that specific compounds showed significant fungicidal activity against pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea.

| Compound | Fungal Strain | IC50 (mg/L) |

|---|---|---|

| 5f | Sclerotinia sclerotiorum | 28.9 |

| 5g | Colletotrichum fragariae | 62.2 |

These findings suggest that structural modifications can lead to enhanced antifungal efficacy, making these compounds potential candidates for agricultural applications .

Anticancer Activity

The anticancer potential of oxazolone derivatives has also been explored. Certain studies indicate that these compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. For example, compounds derived from the oxazolone scaffold have been shown to affect various cancer cell lines significantly.

Anti-inflammatory and Other Activities

Beyond antibacterial and antifungal activities, this compound has demonstrated anti-inflammatory properties. Research suggests that these compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them potential therapeutic agents for inflammatory diseases.

Case Studies

- Antibacterial Efficacy : A case study involving the testing of several oxazolone derivatives revealed that modifications at the phenyl position significantly affected their antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. The most effective derivatives had substitutions that enhanced lipophilicity and electronic properties.

- Fungicidal Activity : Another study focused on the synthesis of pyrimidine amides containing phenyloxazole moieties found that specific derivatives exhibited higher antifungal activity than commercial fungicides like hymexazol, suggesting a viable alternative for crop protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.